![molecular formula C17H21FN4O B5672905 5-ethyl-4-[4-(4-fluorophenoxy)piperidin-1-yl]pyrimidin-2-amine](/img/structure/B5672905.png)
5-ethyl-4-[4-(4-fluorophenoxy)piperidin-1-yl]pyrimidin-2-amine
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Overview
Description
This compound appears to be related to a class of substances often investigated for their biological activities and chemical synthesis methodologies. The specific name suggests a complex structure with potential relevance in pharmaceutical development, given the presence of a pyrimidine core, a fluorophenoxy group, and a piperidine moiety.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been described in various studies. For instance, Zhang et al. (2009) detailed a practical synthesis method for 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in preparing potent deoxycytidine kinase (dCK) inhibitors, showcasing the relevance of such compounds in medicinal chemistry (Zhang et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including their nonplanarity and hydrogen bonding capabilities, has been explored through crystallography. Trilleras et al. (2008) analyzed the structure of highly substituted pyrimidines, revealing insights into their molecular conformations and intermolecular interactions (Trilleras et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives encompasses a wide range of reactions, including nucleophilic substitutions and cyclization reactions. Such reactivities enable the synthesis of complex structures with varied biological activities. Studies such as those by Kim (1985) delve into the synthesis and rearrangement of pyrimidine derivatives, illustrating the chemical versatility of these compounds (Kim, 1985).
properties
IUPAC Name |
5-ethyl-4-[4-(4-fluorophenoxy)piperidin-1-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c1-2-12-11-20-17(19)21-16(12)22-9-7-15(8-10-22)23-14-5-3-13(18)4-6-14/h3-6,11,15H,2,7-10H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTAAJGGPNHRKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1N2CCC(CC2)OC3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-4-[4-(4-fluorophenoxy)piperidin-1-YL]pyrimidin-2-amine |
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